molecular formula C4H2F4N2O B12083857 3,3,4,4-Tetrafluoro-5-imino-2-pyrrolidinone

3,3,4,4-Tetrafluoro-5-imino-2-pyrrolidinone

Cat. No.: B12083857
M. Wt: 170.07 g/mol
InChI Key: GHSWBFRSXVCKPU-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoro-5-imino-2-pyrrolidinone: is a chemical compound with the molecular formula C₄H₂F₄N₂O. It contains fluorine atoms and an imino group, making it an intriguing molecule for various applications.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: One common method involves the direct synthesis of the compound. For example, it can be prepared by reacting with an appropriate reagent to introduce the imino group.

    Cyclization: Another approach is cyclization, where a precursor undergoes intramolecular reactions to form the pyrrolidinone ring.

Reaction Conditions::
  • The reactions typically occur under controlled temperature and solvent conditions.
  • Catalysts or reagents may be employed to facilitate the desired transformations.
Industrial Production::
  • While industrial-scale production details are proprietary, laboratories and research institutions synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: It can undergo oxidation reactions, potentially leading to functional group modifications.

    Substitution: Fluorine atoms make it susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the imino group may yield interesting derivatives.

Common Reagents::

    Hydrogen Peroxide (H₂O₂): Used for oxidation.

    Strong Bases: Employed for cyclization reactions.

    Hydride Reducing Agents: For reduction processes.

Major Products::
  • The major products depend on reaction conditions and substituents. Examples include fluorinated pyrrolidinones or derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, fluorine chemistry, and potential as a building block for novel compounds.

    Biology: Investigated for bioconjugation and labeling studies.

    Medicine: Its unique structure may inspire drug design or serve as a pharmacophore.

    Industry: Used in specialty materials or as a precursor for other compounds.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

    4-Amino-2,3,5,6-tetrafluoropyridine: (CAS: 1682-20-8) shares some structural features but lacks the imino group.

  • Other related fluorinated pyrrolidinones may exhibit distinct properties.

Properties

Molecular Formula

C4H2F4N2O

Molecular Weight

170.07 g/mol

IUPAC Name

3,3,4,4-tetrafluoro-5-iminopyrrolidin-2-one

InChI

InChI=1S/C4H2F4N2O/c5-3(6)1(9)10-2(11)4(3,7)8/h(H2,9,10,11)

InChI Key

GHSWBFRSXVCKPU-UHFFFAOYSA-N

Canonical SMILES

C1(=N)C(C(C(=O)N1)(F)F)(F)F

Origin of Product

United States

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